molecular formula C21H18N2O3 B2623475 3-(4-Methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-85-9

3-(4-Methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2623475
CAS No.: 883955-85-9
M. Wt: 346.386
InChI Key: AEQRYVPXPZWLDR-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno ring fused with a pyrimidine ring, which is further substituted with a 4-methylphenyl group and a propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate chromeno derivatives with pyrimidine precursors under specific conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Similar methodologies can be adapted for the synthesis of chromeno-pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to maximize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-Methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, similar compounds have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific substitution pattern and the combination of chromeno and pyrimidine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(4-methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-3-6-17-22-20-18(19(24)15-7-4-5-8-16(15)26-20)21(25)23(17)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQRYVPXPZWLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322255
Record name 3-(4-methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666916
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

883955-85-9
Record name 3-(4-methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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